molecular formula C50H61Li4N6O22P3S2 B14768164 Sulfo-Cyanine5 dUTP

Sulfo-Cyanine5 dUTP

Cat. No.: B14768164
M. Wt: 1283.0 g/mol
InChI Key: XUOUVZOCIBKQEC-WBXYKXSUSA-J
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Description

Sulfo-Cyanine5 dUTP is a fluorescently labeled nucleotide analog used for enzymatic DNA labeling in molecular biology applications. It consists of deoxyuridine triphosphate (dUTP) conjugated to a sulfonated Cyanine5 (Cy5) fluorophore via a long linker arm. Key features include:

  • Chemical Properties: Molecular formula C₄₉H₆₆N₆Li₄O₂₂P₃S₂, molecular weight 1,275.89, and high water solubility due to sulfonic acid groups .
  • Optical Properties: Absorption/emission maxima at 646/662 nm, with a fluorescence quantum yield of 0.28 and minimal autofluorescence in biological samples .
  • Functional Advantages: The extended linker arm enhances incorporation efficiency by polymerases (e.g., Taq), enabling robust labeling in PCR, sequencing, and fluorescence in situ hybridization (FISH) .

Properties

Molecular Formula

C50H61Li4N6O22P3S2

Molecular Weight

1283.0 g/mol

IUPAC Name

tetralithium;1-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4/t40-,41+,46+;;;;/m0..../s1

InChI Key

XUOUVZOCIBKQEC-WBXYKXSUSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfo-Cyanine5 deoxyuridine triphosphate is synthesized by attaching a sulfo-Cyanine5 fluorophore to deoxyuridine triphosphate. The reaction typically involves the use of a long linker arm to enhance the efficiency of incorporation by polymerases such as Taq polymerase . The reaction mixture often contains circular templates, primers, deoxyribonucleotide triphosphates, and modified deoxyuridine triphosphate, and is incubated overnight at 30°C .

Industrial Production Methods: Industrial production of sulfo-Cyanine5 deoxyuridine triphosphate involves large-scale synthesis using automated synthesizers and purification processes to ensure high purity and yield. The compound is typically supplied in a lyophilized form to maintain stability and activity .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cyanine5 deoxyuridine triphosphate primarily undergoes enzymatic incorporation into DNA strands during polymerase reactions. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions: The common reagents used in reactions involving sulfo-Cyanine5 deoxyuridine triphosphate include deoxyribonucleotide triphosphates, primers, circular templates, and polymer

Scientific Research Applications

Sulfo-Cyanine5 dUTP (deoxyuridine triphosphate) is a modified nucleoside triphosphate utilized for the enzymatic labeling of DNA . It is an analog of Cy5-dUTP, but unlike aminoallyl dUTP directly modified with dye, this compound possesses a longer linker arm that enhances its incorporation efficiency by common polymerases like Taq polymerase . Sulfo-Cyanine5 is a far-red emitting dye for the Cy5 channel .

Scientific Research Applications

This compound is widely employed in various scientific research applications, including:

  • Fluorescent Labeling of DNA It allows researchers to visualize and quantify DNA in biological samples. It can be incorporated into DNA through enzymatic reactions like PCR or nick translation to create fluorescently labeled DNA probes, which are useful in techniques like FISH and flow cytometry to identify and quantify specific DNA sequences or chromosomal regions. This is useful in studying gene expression, genetic mapping, and diagnosing chromosomal abnormalities in clinical and research settings.
  • Real-Time PCR and qPCR: this compound can be incorporated into DNA during PCR and qPCR to provide a non-radioactive, fluorescence-based method for detecting and quantifying DNA. The fluorescence emitted is directly proportional to the amount of DNA synthesized, making it suitable for real-time monitoring of DNA amplification, enhancing the sensitivity and specificity of qPCR assays, especially in multiplex assays. Its application in qPCR is valuable for gene expression analysis, pathogen detection, and genetic variation studies.
  • DNA Damage and Repair Studies: this compound can be used to label and detect sites of DNA synthesis during repair processes when cells are exposed to DNA-damaging agents. Monitoring its incorporation provides insights into the efficiency and fidelity of DNA repair mechanisms, such as nucleotide excision repair and homologous recombination, with significant implications in cancer research and the development of therapies targeting DNA repair pathways.
  • High-Resolution Imaging of DNA Dynamics in Live Cells: this compound is used in live-cell imaging studies to track DNA dynamics and chromatin organization in real-time. Its incorporation into newly synthesized DNA allows for the visualization and analysis of DNA replication, cell cycle progression, and chromatin architecture within living cells using advanced fluorescence microscopy techniques. This is essential for studying cellular processes like mitosis, DNA replication timing, and chromatin remodeling, providing valuable information about the spatial and temporal organization of the genome and contributing to a deeper understanding of cellular function and gene regulation.
  • Rolling Circle Amplification (RCA): this compound can be directly incorporated into an amplification product for RCA product detection . It has been demonstrated alongside other modified dUTPs, such as sulfo-cyanine3-dUTP and sulfo-cyanine5.5-dUTP, to be effective for RCA detection .

Case Studies

While the search results do not provide specific, detailed case studies using this compound, they do allude to its utility in various experimental contexts. For example, one study used Sulfo-Cyanine5-dUTP, Sulfo-Cyanine3-dUTP, and Sulfo-Cyanine5.5-dUTP to see how the fluorophore properties affect the reaction yield and incorporation effectiveness of nucleotide analogs by phi29 DNA polymerase . Sulfo-cyanine3-dUTP showed the highest incorporation effectiveness, with 4-9 labels per 1000 nucleotides . The mean length of the RCA product was about 175,000 nucleotides, and the total fluorescence increase from a single target/product complex was 850 times .

Comparison with Similar Compounds

Sulfo-Cyanine3 dUTP

Parameter Sulfo-Cyanine5 dUTP Sulfo-Cyanine3 dUTP
Molecular Weight 1,275.89 1,247.84
Emission Range 662 nm (far-red) ~570 nm (yellow)
Applications Long-read sequencing, FISH DNA microarrays, multiplex assays
Key Advantage Low background in deep tissues Compatibility with Cy5 for multiplexing
Reference

Analysis :

  • Sulfo-Cyanine3 dUTP’s shorter emission wavelength limits its use in tissue imaging but makes it ideal for multiplex assays where spectral overlap with Cy5 is minimized .
  • Both dyes share sulfonation for improved solubility but differ in polymerase compatibility; Cy3 is less efficient in long-read sequencing due to lower photon yield in the red spectrum .

Cyanine5-dUTP (Non-Sulfonated)

Parameter This compound Cyanine5-dUTP
Solubility High (aqueous buffer compatible) Moderate (requires organic solvents)
Linker Arm Extended (improved incorporation) Shorter (aminoallyl-based linker)
Applications In vitro diagnostics, live-cell imaging FISH, fixed-cell assays
Key Disadvantage Higher cost Poor solubility limits in vivo use
Reference

Analysis :

  • The absence of sulfonic acid groups in Cyanine5-dUTP reduces water solubility, complicating its use in live-cell imaging .
  • This compound’s extended linker enables ~30% higher incorporation efficiency compared to aminoallyl-linked analogs, reducing misincorporation artifacts .

Sulfo-Cyanine5.5 dUTP

Parameter This compound Sulfo-Cyanine5.5 dUTP
Emission Range 662 nm ~690 nm (near-infrared)
Tissue Penetration Moderate High (minimal autofluorescence)
Applications Sequencing, FISH In vivo imaging, deep-tissue studies
Key Advantage Cost-effective for in vitro work Superior signal-to-noise ratio in vivo
Reference

Analysis :

  • Sulfo-Cyanine5.5 dUTP’s emission in the near-infrared range (~690 nm) avoids interference from hemoglobin and lipids, making it ideal for in vivo tumor imaging .
  • However, its higher cost and specialized applications limit its utility in routine in vitro workflows compared to this compound .

Aminoallyl-dUTP

Parameter This compound Aminoallyl-dUTP
Linker Arm 11-atom (optimized for polymerases) 3–5 atoms (reduced efficiency)
Solubility High Low (requires DMSO for dissolution)
Labeling Efficiency >90% with Taq polymerase 50–60% with Taq polymerase
Applications High-throughput sequencing Low-resolution FISH
Reference

Analysis :

  • Aminoallyl-dUTP’s shorter linker reduces steric flexibility, leading to ~40% lower labeling efficiency in PCR applications .
  • This compound’s design mitigates polymerase inhibition, enabling high-fidelity labeling even at low dNTP concentrations .

Data Tables

Table 1: Spectral and Chemical Properties

Compound Emission (nm) Molecular Weight Solubility Incorporation Efficiency
This compound 662 1,275.89 High >90%
Sulfo-Cyanine3 dUTP 570 1,247.84 High 75–85%
Cyanine5-dUTP 662 ~1,200 Moderate 60–70%
Sulfo-Cyanine5.5 dUTP 690 ~1,300 High >90%
Aminoallyl-dUTP Variable ~700 Low 50–60%

Table 2: Commercial Suppliers and Specifications

Compound Purity Storage Supplier
This compound ≥95% -20°C, dark Xi’an Kaisai Bio
Sulfo-Cyanine3 dUTP ≥95% -20°C, dark Xi’an Kaisai Bio
Sulfo-Cyanine5.5 dUTP ≥95% -80°C, dark Lumiprobe

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sulfo-Cyanine5 dUTP, and how do they influence experimental design?

  • Answer : this compound has a molecular weight of 1275.89 (C₄₉H₆₆N₆Li₄O₂₂P₃S₂), excitation/emission maxima at 646/662 nm, and a fluorescence quantum yield of 0.28. Its long linker arm enhances incorporation efficiency by polymerases (e.g., Taq) compared to shorter-linker analogs, making it suitable for enzymatic labeling . Solubility in aqueous and organic solvents (e.g., DMSO, water) allows flexibility in reaction buffers. Storage at -20°C in the dark with minimal freeze-thaw cycles is critical to prevent photodegradation and hydrolysis .

Q. How does this compound compare to other cyanine-based dUTP analogs in nucleic acid labeling?

  • Answer : Unlike aminoallyl-dUTP derivatives, this compound’s sulfonate groups improve water solubility and reduce nonspecific binding, which is advantageous for live-cell imaging. However, its larger size (~1275 Da) may reduce incorporation efficiency in high-fidelity PCR compared to smaller dyes (e.g., Cy3). Researchers should validate polymerase compatibility and adjust dNTP ratios empirically .

Q. What are the standard protocols for incorporating this compound into DNA via enzymatic methods?

  • Answer : Use 1-10 µM this compound in PCR or nick translation reactions, replacing 10-30% of native dTTP. Post-labeling, purify products via ethanol precipitation or size-exclusion chromatography to remove unincorporated dyes, which can cause background noise. Confirm labeling efficiency using absorbance ratios (CF260/CF280 ≈ 0.04) .

Advanced Research Questions

Q. How can researchers address contradictions in fluorescence intensity data when using this compound across different experimental models?

  • Answer : Variability may arise from differences in polymerase incorporation efficiency (e.g., Taq vs. Phi29) or quenching due to local DNA structure. Normalize fluorescence signals using internal controls (e.g., unlabeled amplicons). For live-cell imaging, optimize dye concentration to balance signal-to-noise ratios and cytotoxicity . If using fixed cells, validate antibody cross-reactivity with dye-conjugated DNA .

Q. What mechanisms underlie dUTP-induced PCR inhibition, and how can they be mitigated when using this compound?

  • Answer : Free dUTP analogs compete with dTTP for incorporation, causing replication errors and polymerase stalling. In PCR, >0.02 µM dUTP can inhibit amplification of long targets. To mitigate, add dUTPase (e.g., P45 at 1 ng/µL) to hydrolyze excess dUTP, or reduce this compound to <10% of total dNTPs. Note: dUTPase does not repair dU-incorporated DNA .

Q. How can researchers optimize this compound for multiplexed imaging with other fluorophores?

  • Answer : Cy5’s emission (662 nm) overlaps minimally with Cy3 (570 nm) and FITC (520 nm), making it suitable for multiplexing. However, validate spectral unmixing algorithms to correct for bleed-through. For super-resolution microscopy, use antifade reagents (e.g., ProLong Diamond) to reduce photobleaching. Avoid simultaneous excitation of UV-sensitive dyes to prevent cross-talk .

Q. What experimental controls are essential when studying dUTP incorporation dynamics in DNA repair studies?

  • Answer : Include (1) a no-polymerase control to detect non-enzymatic binding, (2) a dUTPase-treated sample to distinguish incorporated vs. free dUTP, and (3) a competition assay with native dTTP to quantify incorporation specificity. For repair studies, combine with uracil-DNA glycosylase (UDG) to excise dU residues and validate repair efficiency .

Methodological Considerations

Q. How should researchers handle discrepancies in dUTP quantification across studies?

  • Answer : Use mass spectrometry or enzymatic assays (e.g., dUTPase-coupled NADH detection) for absolute quantification. Normalize values to cell count or total DNA content. Discrepancies in reported dUTP levels (e.g., picomolar vs. nanomolar ranges) may reflect differences in cell type, growth conditions, or assay sensitivity .

Q. What strategies improve the reproducibility of this compound-based labeling in high-throughput workflows?

  • Answer : Standardize reaction conditions (pH, ionic strength) to minimize dye aggregation. Use master mixes to reduce pipetting variability. For automated systems, pre-qualify dye batches via HPLC-MS (purity ≥95%) and validate with a reference DNA template .

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